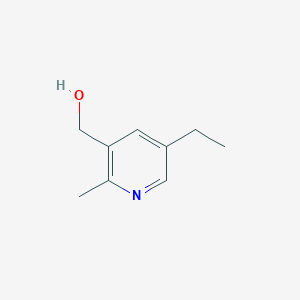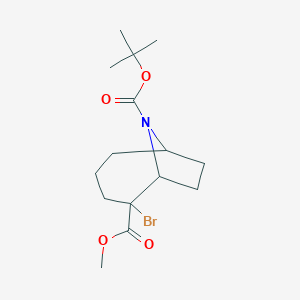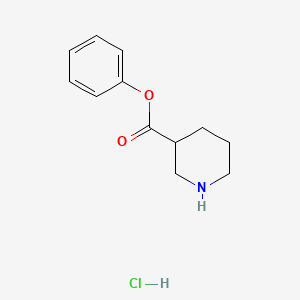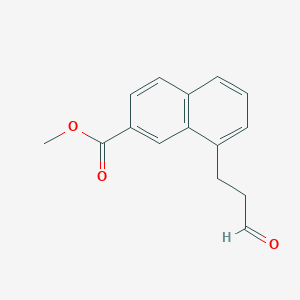
(5-Ethyl-2-methylpyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethyl-2-methylpyridin-3-yl)methanol is an organic compound with a pyridine ring substituted with an ethyl group at the 5-position, a methyl group at the 2-position, and a hydroxymethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-methylpyridin-3-yl)methanol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 5-ethyl-2-methylpyridine with formaldehyde in the presence of a Grignard reagent such as methylmagnesium bromide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow systems and catalytic processes can enhance the efficiency and yield of the production .
Análisis De Reacciones Químicas
Types of Reactions
(5-Ethyl-2-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (5-Ethyl-2-methylpyridin-3-yl)carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(5-Ethyl-2-methylpyridin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of (5-Ethyl-2-methylpyridin-3-yl)methanol involves its interaction with molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The pyridine ring can also interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-2-methylpyridine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Methyl-5-ethylpyridine: Similar structure but different substitution pattern, leading to different chemical properties.
(5-Methylpyridin-3-yl)methanol: Similar structure but lacks the ethyl group, affecting its reactivity and applications
Uniqueness
(5-Ethyl-2-methylpyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
123903-23-1 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(5-ethyl-2-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-3-8-4-9(6-11)7(2)10-5-8/h4-5,11H,3,6H2,1-2H3 |
Clave InChI |
NYGVRXZKSMLURT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(N=C1)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)






![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)

![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)


![2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)](/img/structure/B14284885.png)

